HNHA
Overview
Description
N-hydroxy-7-naphthalen-2-ylsulfanylheptanamide is a novel histone deacetylase inhibitor with potential anti-tumor and anti-liver fibrosis activity . This compound is known for its ability to inhibit histone deacetylase, which plays a crucial role in regulating gene expression by modifying the acetylation status of histones .
Scientific Research Applications
N-hydroxy-7-naphthalen-2-ylsulfanylheptanamide has a wide range of scientific research applications:
Mechanism of Action
Future Directions
The combination of “N-hydroxy-7-(naphthalen-2-ylthio)heptanamide” and sorafenib with radiation therapy has been suggested as a novel curative approach for the treatment of ATC . This combination therapy was found to be more effective against ATC than therapy with “N-hydroxy-7-(naphthalen-2-ylthio)heptanamide” or sorafenib with radiation alone .
Preparation Methods
The synthesis of N-hydroxy-7-naphthalen-2-ylsulfanylheptanamide involves several steps. One common method includes the reaction of 7-bromoheptanoic acid with 2-naphthalenethiol to form 7-(2-naphthylthio)heptanoic acid. This intermediate is then converted to its corresponding amide by reacting with hydroxylamine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-hydroxy-7-naphthalen-2-ylsulfanylheptanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding thiols.
Substitution: The naphthyl group can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
N-hydroxy-7-naphthalen-2-ylsulfanylheptanamide is compared with other histone deacetylase inhibitors such as suberoylanilide hydroxamic acid and trichostatin A . While all these compounds inhibit histone deacetylase, N-hydroxy-7-naphthalen-2-ylsulfanylheptanamide has shown greater anti-tumor activity and induces apoptosis more effectively . Similar compounds include:
- Suberoylanilide hydroxamic acid
- Trichostatin A
- Vorinostat
- Panobinostat
N-hydroxy-7-naphthalen-2-ylsulfanylheptanamide stands out due to its potent anti-cancer effects and its ability to induce both caspase-dependent and caspase-independent apoptosis .
Properties
IUPAC Name |
N-hydroxy-7-naphthalen-2-ylsulfanylheptanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c19-17(18-20)9-3-1-2-6-12-21-16-11-10-14-7-4-5-8-15(14)13-16/h4-5,7-8,10-11,13,20H,1-3,6,9,12H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNNXHVGOKRBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583131 | |
Record name | N-Hydroxy-7-[(naphthalen-2-yl)sulfanyl]heptanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926908-04-5 | |
Record name | N-Hydroxy-7-[(naphthalen-2-yl)sulfanyl]heptanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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